
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using methods such as preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods: Industrial production methods for isoindoline derivatives, including this compound, often utilize transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the construction of complex heterocyclic structures and are designed to be efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary depending on the desired transformation, but they often involve moderate to high temperatures and the use of solvents such as petroleum ether and ethyl acetate .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoindoline scaffold .
Applications De Recherche Scientifique
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of more complex molecules . Additionally, it is used in the development of new therapeutic agents and in the study of structure-activity relationships .
Mécanisme D'action
The mechanism of action of 2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling and has implications for the treatment of psychiatric and neurological disorders. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions that contribute to disease pathology .
Comparaison Avec Des Composés Similaires
2-(9-Hydroxynon-5-yn-1-yl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as N-isoindoline-1,3-dione and its various substituted forms . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. The unique feature of this compound is its hydroxynon-5-yn-1-yl side chain, which contributes to its distinct reactivity and potential therapeutic benefits .
List of Similar Compounds:- N-isoindoline-1,3-dione
- Substituted N-isoindoline-1,3-diones
- Fused multifunctionalized isoindole-1,3-diones
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(9-hydroxynon-5-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,2,4-5,8-9,12-13H2 |
Clé InChI |
XFWIVHMMDPMEQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


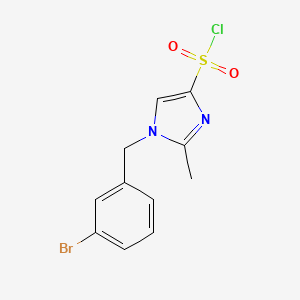
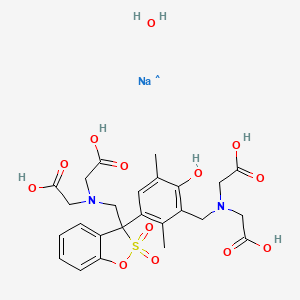
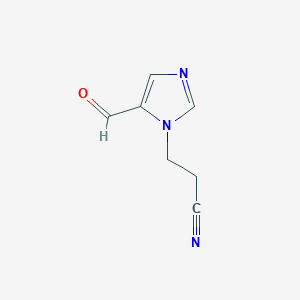
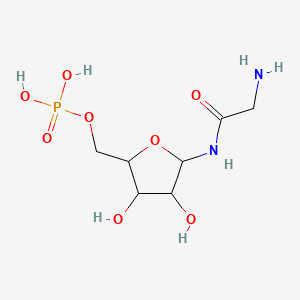
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)

![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
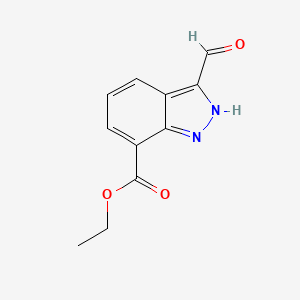
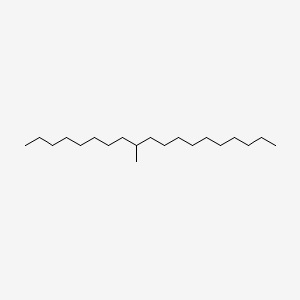

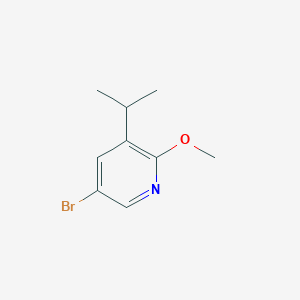
![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
